molecular formula C23H26N2O B1337077 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone CAS No. 19226-99-4

2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone

Cat. No. B1337077
CAS RN: 19226-99-4
M. Wt: 346.5 g/mol
InChI Key: GPXHIYXWGUYGHF-MXWIWYRXSA-N
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Description

Comprehensive Analysis of "2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone"

The compound 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone is a derivative of bis(benzylidene)cyclopentanone, which is a class of compounds known for their diverse pharmacological activities and potential use in material science, particularly in optical applications due to their ability to exhibit second-harmonic generation (SHG) . These derivatives have been studied for various applications, including as precursors for dyes , in anti-inflammatory and cytotoxic activities , and as corrosion inhibitors .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of cyclopentanone with different aldehydes. For instance, a solvent-free synthesis method has been developed for a similar compound, 2,5-bis((dimethylamino)methylene)cyclopentanone, using an organocatalyzed condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal, which is operationally simple and yields high product amounts . Another method involves the reaction of 2-arylidenecyclopentanones with dimethylformamide dimethyl acetal catalyzed by DBU, which allows for the synthesis of unsymmetrical cross-conjugated systems .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone has been determined using X-ray crystallography and compared with gas phase structures calculated using density functional theory . These studies provide insights into the planarity and nonplanarity of the compounds, which are crucial for their photophysical behavior and applications in material science.

Chemical Reactions Analysis

The chemical reactivity of bis(benzylidene)cyclopentanone derivatives includes their ability to undergo polymerization and to form complexes with metals, which can be used in corrosion inhibition . The compounds can also participate in the formation of poly(amide-imide)s when reacted with other reagents like trimellitic anhydride, which leads to materials with high thermal resistance .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(benzylidene)cyclopentanone derivatives are influenced by their molecular structure. For example, the presence of electron-donating dimethylamino groups can enhance the electron density of the molecule, which may affect its optical properties . The thermal stability and solubility of these compounds are also important characteristics, especially when considering their application in the synthesis of polymers with high heat resistance . The electrical conductivity of polymers derived from these compounds has been studied, indicating potential applications in electronics .

Scientific Research Applications

Optical Properties and Applications

  • Two-Photon Absorption Properties : This compound and its derivatives have been found to exhibit significant two-photon absorption cross-sections, making them suitable for applications in two-photon photopolymerization. Wu et al. (2006) demonstrated that derivatives with a triphenylamine core have larger two-photon absorption cross-sections compared to 2,5-bis(4-(dimethylamino)benzylidene)cyclopentanone (BDMA), indicating their potential in photopolymerization systems (Wu et al., 2006).

  • Nonlinear Optical Properties : Bis-chalcone derivatives, including this compound, have been explored for their second- and third-order nonlinear optical properties. Kiran et al. (2014) found that these derivatives show high polarization of the delocalized electron cloud, which is beneficial for optical limiting applications (Kiran et al., 2014).

  • Photophysical Properties : The photophysical properties of benzylidene cyclopentanone dyes, including this compound, have been investigated for their potential in photopolymerization. Xue et al. (2008) found that these compounds, combined with a commercial photoinitiator, exhibit high photopolymerization efficiency (Xue et al., 2008).

Chemical Synthesis and Structural Studies

  • Synthesis Techniques : The synthesis of novel derivatives of 2,5-bis(substituted-benzylidene)cyclopentanones has been explored. Xiao-Fang (2012) synthesized these compounds via aldol condensation reaction, indicating the versatility of this chemical structure in synthesis (Wan Xiao-Fang, 2012).

  • Crystal Structure Analysis : Structural studies of these compounds have been conducted to understand their chemical characteristics. Saouli et al. (2020) used spectroscopic techniques and X-ray diffraction analysis to study the structure of a new hydrazone derivative of this compound (Saouli et al., 2020).

Corrosion Inhibition

  • Copper Corrosion Inhibition : The compound has been studied for its role in corrosion inhibition, particularly for copper in aqueous sulfuric acid solutions. Thaçi et al. (2020) demonstrated that the compound acts as a mixed inhibitor due to its adsorption on the copper surface [(Thaçi et al., 2020)](https://consensus.app/papers/corrosion-study-copper-acid-solution-presence-thaçi/35b33bcc5a1f5836a937bea1534934b6/?utm_source=chatgpt).

Biological Activities

  • Antioxidant and Anti-Tyrosinase Activities : A study by Saouli et al. (2020) explored the biological activities of a hydrazone derivative of this compound. The synthesized compound displayed higher antioxidant activity compared to BHA and BHT standards and exhibited significant anti-tyrosinase activity (Saouli et al., 2020).

Future Directions

The compound has potential applications in the field of corrosion inhibition . It has also been studied for its use in two-photon photopolymerization, a method used for the realization of micron- and submicron-scale 3D structures . Future research may explore these and other potential applications further.

properties

IUPAC Name

(2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-24(2)21-11-5-17(6-12-21)15-19-9-10-20(23(19)26)16-18-7-13-22(14-8-18)25(3)4/h5-8,11-16H,9-10H2,1-4H3/b19-15+,20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXHIYXWGUYGHF-MXWIWYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)N(C)C)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40422989
Record name (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone

CAS RN

19226-99-4
Record name NSC204947
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40422989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
AE Egorov, AA Kostyukov, DA Shcherbakov… - Polymers, 2022 - mdpi.com
Micron- and submicron-scale 3D structure realization nowadays is possible due to the two-photon photopolymerization (TPP) direct laser writing photolithography (DLW …
Number of citations: 10 0-www-mdpi-com.brum.beds.ac.uk
J Xue, Y Zhao, J Wu, F Wu - Journal of Photochemistry and Photobiology A …, 2008 - Elsevier
Two novel benzylidene cyclopentanone dyes (1 and 2) containing coumarin moiety were synthesized. Their photophysical properties were investigated using UV–vis spectra, …
V Thaçi, R Hoti, A Berisha, J Bogdanov - Open Chemistry, 2020 - degruyter.com
The corrosion behavior of copper in 0.1 M aqueous sulfuric acid medium has been studied using potentiodynamic polarization measurements, quantum chemical calculations, and …
NN Yuliarti, AE Nugroho - Indonesian …, 2013 - indonesianjpharm.farmasi.ugm.ac.id
The study was designed to investigate whether 2-(4’-dimethylamino benzylidene)-6-benzylidene cyclohexanone (named code “B”) can be synthesized by reaction of Claissen–Schmidt …
A Alija, A Omaj, V Thaçi, M Sadiku, F Podvorica… - researchgate.net
Graphene oxide (GO) represents a nanomaterial of immense interest for the adsorption of different chemical species ranging from small ions to relatively huge molecules such as …
Number of citations: 0 www.researchgate.net
J Wu, Y Zhao, X Li, M Shi, F Wu, X Fang - New Journal of Chemistry, 2006 - pubs.rsc.org
Multibranched benzylidene cyclopentanone dyes with a triphenylamine core were synthesized. Their two-photon optical properties were characterized using a Ti:sapphire femtosecond …
Number of citations: 60 0-pubs-rsc-org.brum.beds.ac.uk
Y Eryanti, Y Nurulita, R Hendra… - Makara Journal of …, 2012 - scholarhub.ui.ac.id
Three types of cyclopentanone derivatives have been synthesized from aromatic aldehyde and ketone derivatives under a base condition through aldol condensation. These …
Number of citations: 14 scholarhub.ui.ac.id
G Liang, S Yang, L Jiang, Y Zhao, L Shao… - Chemical and …, 2008 - jstage.jst.go.jp
The synthesis of three series of curcumin analogues with mono-carbonyl is described. Their in vitro antibacterial activities against seven Gram-positive and Gram-negative bacteria were …
Number of citations: 163 www.jstage.jst.go.jp
Z Gan, Y Cao, RA Evans, M Gu - Nature communications, 2013 - nature.com
The current nanofabrication techniques including electron beam lithography provide fabrication resolution in the nanometre range. The major limitation of these techniques is their …
Number of citations: 592 0-www-nature-com.brum.beds.ac.uk
Z Li, N Pucher, K Cicha, J Torgersen, SC Ligon… - …, 2013 - ACS Publications
The development of practical two-photon absorption photoinitiators (TPA PIs) has been slow due to their complicated syntheses often reliant on expensive catalysts. These …
Number of citations: 175 0-pubs-acs-org.brum.beds.ac.uk

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